2,2-Dimethyl-3-oxobutansäure

Übersicht

Beschreibung

. It is a colorless, crystalline solid that is soluble in water and various organic solvents. This compound is of interest due to its unique structure, which includes a ketone group and a carboxylic acid group, making it a versatile intermediate in organic synthesis.

Wissenschaftliche Forschungsanwendungen

2,2-Dimethyl-3-oxobutanoic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It serves as a building block for the synthesis of biologically active molecules.

Medicine: It is involved in the development of pharmaceuticals and therapeutic agents.

Industry: It is used in the production of dyes, fragrances, and other industrial chemicals.

Wirkmechanismus

Target of Action

It belongs to the class of organic compounds known as short-chain keto acids and derivatives . These compounds typically interact with various enzymes and receptors in the body, influencing metabolic processes.

Pharmacokinetics

Its water solubility at 25°c is estimated to be 2829e+005 mg/L , suggesting that it may have good bioavailability.

Action Environment

Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of 2,2-Dimethyl-3-oxobutanoic acid . .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2,2-Dimethyl-3-oxobutanoic acid can be synthesized through several methods. One common approach involves the oxidation of 3,3-dimethyl-2-hydroxybutyric acid using an aqueous alkaline solution with a stoichiometric amount of a salt of hypochlorous acid as the oxidizing agent in the presence of a ruthenium catalyst . Another method involves the hydrolysis of diketene, followed by the reaction with alcohols to form esters, which are then hydrolyzed to yield the acid .

Industrial Production Methods

Industrial production of 2,2-Dimethyl-3-oxobutanoic acid typically involves large-scale oxidation reactions using robust catalysts and controlled reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

2,2-Dimethyl-3-oxobutanoic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form higher oxidation state compounds.

Reduction: The ketone group can be reduced to form alcohols.

Substitution: The carboxylic acid group can participate in esterification and amidation reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hypochlorous acid salts and other strong oxidizers.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Esterification can be carried out using alcohols in the presence of acid catalysts, while amidation involves amines and coupling agents.

Major Products

Oxidation: Higher oxidation state compounds.

Reduction: Alcohols.

Substitution: Esters and amides.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Acetoacetic acid (3-Oxobutanoic acid): Similar in structure but lacks the dimethyl groups.

3-Methyl-2-oxobutanoic acid: Similar but with a methyl group instead of the dimethyl groups.

Uniqueness

2,2-Dimethyl-3-oxobutanoic acid is unique due to the presence of two methyl groups at the second carbon, which influences its reactivity and physical properties. This structural feature makes it a valuable intermediate in organic synthesis, offering different reactivity patterns compared to its analogs.

Biologische Aktivität

2,2-Dimethyl-3-oxobutanoic acid (CAS: 98485-46-2) is a keto acid with significant potential in various biological applications. Its molecular formula is , and it features a unique structure that allows for diverse interactions in biochemical pathways. This article reviews the biological activities associated with this compound, including its antimicrobial properties, metabolic roles, and potential therapeutic applications.

- Molecular Weight : 130.14 g/mol

- Purity : ≥ 95%

- IUPAC Name : 2,2-dimethyl-3-oxobutanoic acid

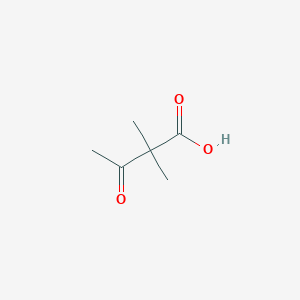

- Chemical Structure :

Antimicrobial Properties

Recent studies have demonstrated that 2,2-Dimethyl-3-oxobutanoic acid exhibits moderate antibacterial activity. In a study evaluating various synthesized compounds, this keto acid was found to inhibit the growth of certain bacterial strains, indicating its potential use as an antimicrobial agent.

| Microbial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 12 |

| Escherichia coli | 10 |

| Pseudomonas aeruginosa | 8 |

These results suggest that the compound may serve as a lead for developing new antibiotics or preservatives in food and pharmaceutical industries .

Metabolic Role

2,2-Dimethyl-3-oxobutanoic acid is involved in metabolic pathways as an intermediate in the synthesis of various bioactive molecules. It plays a critical role in the metabolism of branched-chain amino acids and is linked to energy production processes within cells. Research indicates that this compound can influence metabolic rates and energy homeostasis, making it a potential target for metabolic disorders .

Study on Antibacterial Efficacy

A recent study published in the Journal of Physical Chemistry investigated the antibacterial efficacy of several alkyl-substituted beta-keto acids, including 2,2-Dimethyl-3-oxobutanoic acid. The study utilized disk diffusion methods to assess antibacterial activity against common pathogens. Results showed that this compound effectively inhibited bacterial growth, with significant activity observed against Gram-positive bacteria .

Metabolic Impact Assessment

Another research project focused on the metabolic impact of 2,2-Dimethyl-3-oxobutanoic acid on human cell lines. The study revealed that treatment with this compound led to increased levels of ATP production and enhanced oxidative phosphorylation processes. These findings suggest its potential utility in enhancing cellular energy metabolism and could have implications for conditions like obesity and diabetes .

Eigenschaften

IUPAC Name |

2,2-dimethyl-3-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-4(7)6(2,3)5(8)9/h1-3H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBZZWRQRPKSEQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98485-46-2 | |

| Record name | 2,2-Dimethyl-3-oxobutanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098485462 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2-DIMETHYL-3-OXOBUTANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZS3IYO6XGH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.